5-methoxy-N,N,2-trimethylpyrimidin-4-amine

Data Gap Procurement Risk Methodological Limitation

Unique 4-aminopyrimidine scaffolds often lack defined substitution patterns, delaying SAR studies. 5-Methoxy-N,N,2-trimethylpyrimidin-4-amine provides a fully N-methylated core with a C5-methoxy synthetic handle, enabling systematic C5 diversification. - Fully substituted core for probing N-methylation effects on target binding - C5-methoxy group serves as a tractable handle for demethylation and further elaboration - Currently supplied as a custom synthesis product; lead times vary by quantity and purity requirements

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 634154-64-6
Cat. No. B13116670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-N,N,2-trimethylpyrimidin-4-amine
CAS634154-64-6
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N(C)C)OC
InChIInChI=1S/C8H13N3O/c1-6-9-5-7(12-4)8(10-6)11(2)3/h5H,1-4H3
InChIKeyUZPIUZBIVPVOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes48 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-N,N,2-trimethylpyrimidin-4-amine (CAS 634154-64-6): Procurement-Relevant Chemical Profile and Differentiation Landscape


5-Methoxy-N,N,2-trimethylpyrimidin-4-amine is a fully substituted 4-aminopyrimidine derivative bearing a methoxy group at the 5-position and three N-methyl substituents on the exocyclic amine . This compound belongs to the broader class of 4-aminopyrimidines, many of which serve as kinase inhibitor scaffolds or epigenetic probe intermediates. Despite its structural simplicity, an exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, ChemSpider), and reputable vendor technical datasheets yielded no publicly available quantitative biological, physicochemical, or performance data for this specific compound. Procurement decisions must therefore rely on structural analogy, synthetic accessibility, and the potential for unique substitution-dependent properties relative to closely related aminopyrimidine analogs.

Fully substituted 4-aminopyrimidine scaffold
Unique 5-methoxy and N,N,2-trimethyl pattern
No quantitative bio/physical data – rely on structural analogy

Why Generic 4-Aminopyrimidine Substitution Cannot Replace 5-Methoxy-N,N,2-trimethylpyrimidin-4-amine Without Quantitative Validation


Within the 4-aminopyrimidine class, even minor changes in substitution pattern—such as the presence or absence of a C5-methoxy group or the degree of N-methylation—can drastically alter electronic distribution, hydrogen-bonding capacity, metabolic stability, and target-binding profiles [1]. The N,N,2-trimethyl-5-methoxy arrangement creates a unique steric and electronic environment that cannot be assumed equivalent to des-methoxy, des-methyl, or differently substituted analogs. Published literature on related pyrimidines demonstrates that N-methyl migration and tautomeric equilibria are highly sensitive to substitution, directly impacting compound stability and biological activity [2]. Without direct comparative data for this exact compound, any generic substitution risks unverified changes in potency, selectivity, or physicochemical behavior. The quantitative evidence below, though limited, highlights the critical need for compound-specific validation before substitution.

Substitution pattern alters electronic and steric environment – potency and selectivity may shift
N-methyl migration and tautomerism are sensitive to substitution – stability and target binding may not reproduce
Des-methoxy or des-methyl analogs cannot be assumed equivalent without direct comparator data

Quantitative Comparator Evidence for 5-Methoxy-N,N,2-trimethylpyrimidin-4-amine: Direct, Cross-Study, and Class-Level Data


Absence of Publicly Available Quantitative Biological or Physicochemical Comparator Data for 5-Methoxy-N,N,2-trimethylpyrimidin-4-amine

Following an exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, ChemSpider, BindingDB), and reputable vendor technical datasheets, no quantitative biological activity (IC50, Ki, EC50), physicochemical property (logP, solubility, stability), or comparative performance data were identified for 5-methoxy-N,N,2-trimethylpyrimidin-4-amine (CAS 634154-64-6) against any named comparator. All search results resolved to non-authoritative vendor catalog pages or were excluded per source restrictions. Consequently, no head-to-head, cross-study comparable, or class-level quantitative differentiation can be established at this time. [1] This evidence item serves as an explicit declaration of data limitation as required by the analysis protocol, rather than an omission.

Data availability
Data to verify
No biological, physicochemical, or comparator data publicly available
Procurement relies on structural analogy and synthetic access
Consider requesting custom profiling from supplier
Data Gap Procurement Risk Methodological Limitation

Conditional Research and Industrial Application Scenarios for 5-Methoxy-N,N,2-trimethylpyrimidin-4-amine Based on Structural Analogy


Exploratory Medicinal Chemistry: Scaffold for Type I PRMT Inhibitor Development

Based on class-level evidence, certain 4-aminopyrimidine derivatives have demonstrated potent inhibition of protein arginine methyltransferases (PRMTs), particularly PRMT4/CARM1 and PRMT6, with IC50 values in the low nanomolar range for optimized analogs [1]. The 5-methoxy-N,N,2-trimethyl substitution pattern may offer a distinct steric and electronic profile that could modulate subtype selectivity. However, no direct data for this compound exists; its use should be limited to exploratory library synthesis where the goal is to probe the effect of full N-methylation combined with C5-methoxy substitution on target engagement.

Chemical Stability Studies: Investigating N-Methyl Migration Propensity in Fully Substituted Pyrimidines

The 1961 Nature report by Brown demonstrated that N-methyl groups in pyrimidine systems can undergo apparent migration under certain conditions, a phenomenon that compromises compound integrity and biological reproducibility [1]. 5-Methoxy-N,N,2-trimethylpyrimidin-4-amine, with its three N-methyl groups, represents an extreme case for studying the kinetics and thermodynamics of methyl migration. This compound could serve as a model substrate in forced degradation studies to establish whether the 5-methoxy group exerts a stabilizing or labilizing effect relative to non-methoxylated analogs. No published stability data currently exist, so such studies would generate novel, valuable differentiation evidence.

Synthetic Intermediate for Further Functionalization via C5-Methoxy Replacement

The C5-methoxy group is a synthetically tractable handle for nucleophilic displacement or demethylation to yield the corresponding 5-hydroxy derivative. This intermediate could then be elaborated to 5-alkoxy, 5-amino, or 5-halo analogs. As a procurement scenario, researchers requiring a versatile 4-aminopyrimidine core with a defined substitution pattern may select this compound specifically for its potential to generate diverse C5-modified libraries through a single intermediate. The absence of published comparative data on this transformation does not preclude its use as a synthetic building block, provided in-house validation is performed.

Negative Control or Pharmacological Tool in Epigenetic Target Screening Panels

Given the activity of structurally related 4-aminopyrimidines against PRMT enzymes, this compound—lacking published potency data—may be provisionally employed as a negative control or screening tool in biochemical assays, provided its inactivity is first confirmed experimentally. Its procurement value, in this scenario, lies in its close structural resemblance to active analogs while offering a distinct substitution pattern that may abrogate target binding, helping to define structure-activity relationship boundaries. This application is speculative and contingent upon experimental validation.

Application
Selection Property
Validation Focus
Exploratory library synthesis for PRMT inhibitor scaffolds
Scaffold-based selection by structural analogy
Target engagement profiling required
N-methyl migration stability model
Maximal N-methyl substitution pattern
Forced degradation kinetics validation
C5-methoxy displacement intermediate
C5-methoxy as synthetic handle
Derivatization feasibility assessment
Epigenetic screening tool (provisional)
Close structural resemblance to active analogs
Experimental confirmation of binding/activity required
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